5-(Quinolin-8-ylthio)furan-2-carbaldehyde
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Overview
Description
5-(Quinolin-8-ylthio)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a quinolin-8-ylthio group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde typically involves the reaction of quinoline-8-thiol with furan-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are typically employed. This includes the use of renewable resources, minimizing waste, and optimizing reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-ylthio)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The furan ring and quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, furan derivatives, and various substituted aldehydes and alcohols.
Scientific Research Applications
5-(Quinolin-8-ylthio)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can also participate in electron transfer reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Quinolin-8-ylthio)furan-2-carboxylic acid
- 5-(Quinolin-8-ylthio)furan-2-methanol
- 5-(Quinolin-8-ylthio)furan-2-nitrile
Uniqueness
5-(Quinolin-8-ylthio)furan-2-carbaldehyde is unique due to the presence of both the quinoline and furan moieties, which confer distinct chemical and biological properties. The aldehyde functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-quinolin-8-ylsulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-9-11-6-7-13(17-11)18-12-5-1-3-10-4-2-8-15-14(10)12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWWSUEKUWICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(O3)C=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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